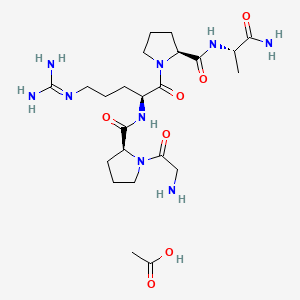
Pentapeptide-3 (acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentapeptide-3 (acetate) is a synthetic peptide composed of five amino acids. It is commonly used in cosmetic and dermatological applications due to its ability to modulate collagen production and improve skin texture. This peptide is known for its anti-aging properties and is often included in formulations aimed at reducing wrinkles and fine lines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentapeptide-3 (acetate) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In industrial settings, the production of Pentapeptide-3 (acetate) follows similar principles but on a larger scale. Automation and optimization of the SPPS process allow for the efficient production of large quantities of the peptide. Additionally, efforts are made to reduce the environmental impact of the synthesis by using greener solvents and recycling methods .
Analyse Des Réactions Chimiques
Types of Reactions
Pentapeptide-3 (acetate) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are typical reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups are used in SPPS.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups or sequences, which can impact the peptide’s biological activity and stability.
Applications De Recherche Scientifique
Pentapeptide-3 (acetate) has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.
Biology: Researchers study its effects on cellular processes, such as collagen production and cell signaling.
Medicine: It is investigated for its potential therapeutic effects in wound healing and skin regeneration.
Industry: The peptide is a key ingredient in cosmetic formulations aimed at anti-aging and skin rejuvenation
Mécanisme D'action
Pentapeptide-3 (acetate) exerts its effects by interacting with specific receptors on the surface of skin cells. It acts as a competitive antagonist of the acetylcholine receptor, preventing the opening of sodium ion channels and inhibiting muscle contraction. This leads to a reduction in the appearance of wrinkles and fine lines. Additionally, the peptide stimulates the production of collagen and other extracellular matrix components, enhancing skin firmness and elasticity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl pentapeptide-4:
Acetyl hexapeptide-3:
Uniqueness
Pentapeptide-3 (acetate) is unique in its specific sequence and mechanism of action. Its ability to modulate collagen production and inhibit muscle contraction makes it a versatile and effective ingredient in anti-aging formulations .
Propriétés
Formule moléculaire |
C23H41N9O7 |
|---|---|
Poids moléculaire |
555.6 g/mol |
Nom IUPAC |
acetic acid;(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H37N9O5.C2H4O2/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22;1-2(3)4/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1 |
Clé InChI |
RHFLXCYLNVUPPF-WFGXUCIJSA-N |
SMILES isomérique |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN.CC(=O)O |
SMILES canonique |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B10827290.png)
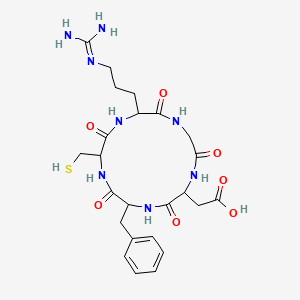
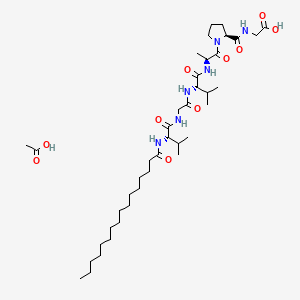

![(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827338.png)
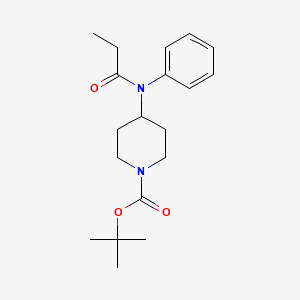
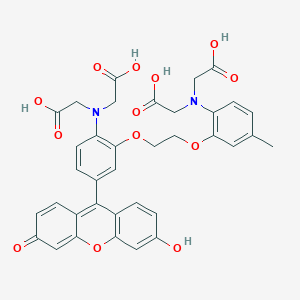
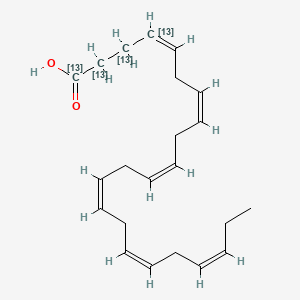
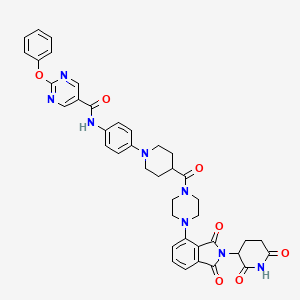
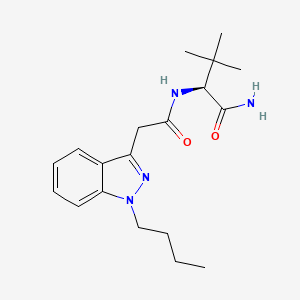
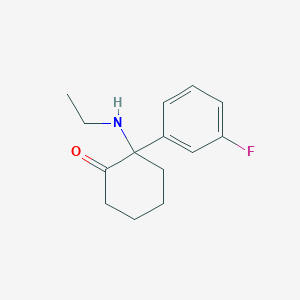
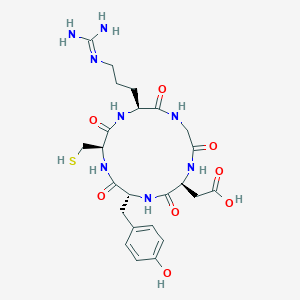
![(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827382.png)
